N2-Isopropyl-6-methoxy-1,3,5-triazine-2,4-diamine
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Overview
Description
N2-Isopropyl-6-methoxy-1,3,5-triazine-2,4-diamine: is an organic compound belonging to the triazine family. It is characterized by the presence of a triazine ring substituted with isopropyl and methoxy groups. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-Isopropyl-6-methoxy-1,3,5-triazine-2,4-diamine typically involves the reaction of 3-chloro-6-methoxytriazine with isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N2-Isopropyl-6-methoxy-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The triazine ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while oxidation and reduction reactions can lead to the formation of different triazine derivatives .
Scientific Research Applications
Chemistry: N2-Isopropyl-6-methoxy-1,3,5-triazine-2,4-diamine is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It has been studied for its antiproliferative properties and its ability to inhibit certain enzymes .
Industry: The compound finds applications in the production of agrochemicals and dyes. It is also used as an intermediate in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of N2-Isopropyl-6-methoxy-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
N2,N4-Diethyl-6-methoxy-1,3,5-triazine-2,4-diamine: This compound has similar structural features but with ethyl groups instead of isopropyl groups.
6-Methyl-1,3,5-triazine-2,4-diamine: This compound has a methyl group instead of an isopropyl group.
Uniqueness: N2-Isopropyl-6-methoxy-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially affecting its biological activity and solubility .
Properties
Molecular Formula |
C7H12N4O |
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Molecular Weight |
168.20 g/mol |
IUPAC Name |
4-methoxy-6-propan-2-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H12N4O/c1-4(2)5-9-6(8)11-7(10-5)12-3/h4H,1-3H3,(H2,8,9,10,11) |
InChI Key |
XCULMHOQTRDWSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NC(=N1)OC)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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